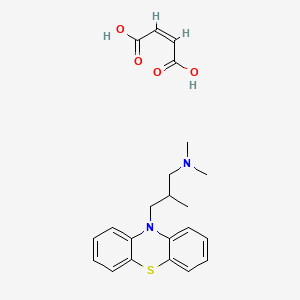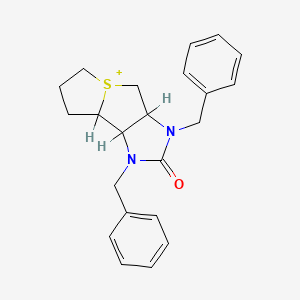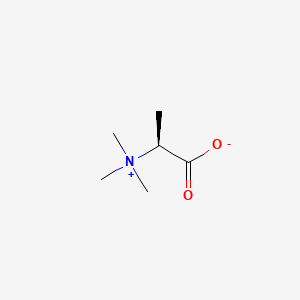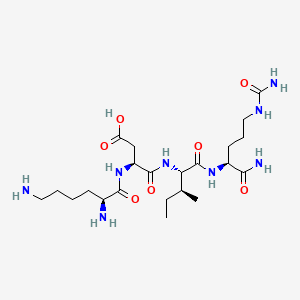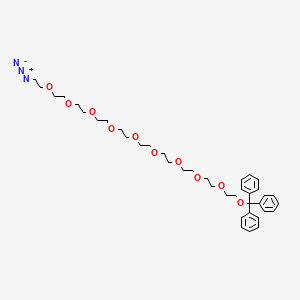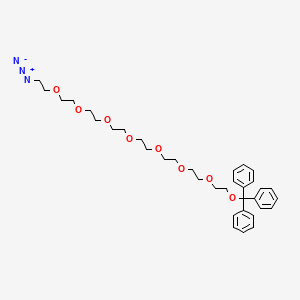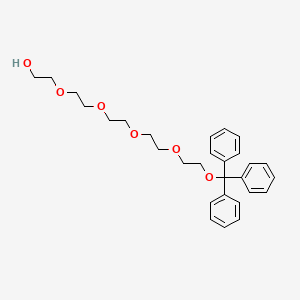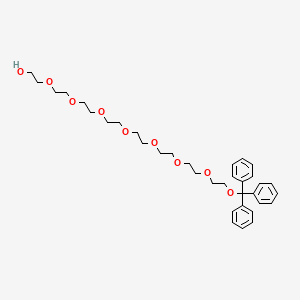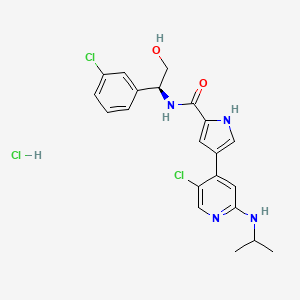
乌利克替尼盐酸盐
描述
Ulixertinib (hydrochloride) is a novel, reversible, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It exhibits high potency and selectivity for ERK1/2, making it a promising candidate for the treatment of various tumors. Ulixertinib is currently undergoing clinical trials for its efficacy in treating a wide range of cancers, particularly those with mutations in the mitogen-activated protein kinase (MAPK) pathway .
科学研究应用
Ulixertinib (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the MAPK/ERK signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival in various cell lines.
Medicine: Undergoing clinical trials for the treatment of cancers with MAPK pathway mutations, including melanoma, colorectal cancer, and pancreatic cancer
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.
作用机制
Ulixertinib (hydrochloride) exerts its effects by inhibiting the activity of ERK1/2 kinases. These kinases are critical components of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. By blocking ERK1/2 activity, Ulixertinib disrupts the downstream signaling events, leading to reduced tumor cell growth and increased apoptosis .
Similar Compounds:
SCH772984: Another ERK1/2 inhibitor with high potency but different pharmacokinetic properties.
Ravoxertinib: An ERK1/2 inhibitor with a broader spectrum of activity but higher toxicity.
LY3214996: A selective ERK1/2 inhibitor with a different mechanism of action and clinical profile.
Uniqueness of Ulixertinib: Ulixertinib stands out due to its reversible and ATP-competitive inhibition of ERK1/2, high selectivity, and favorable safety profile. It has shown promising results in preclinical and clinical studies, particularly in tumors with MAPK pathway mutations .
未来方向
Ulixertinib is currently being investigated in multiple cancer clinical trials, both as a single agent and as part of combination therapy . For instance, a phase II basket study of Ulixertinib in combination with hydroxychloroquine is being conducted in patients with advanced GI malignancies harboring mutations in one of the following MAPK signaling-associated genes: KRAS, NRAS, HRAS, BRAF (non-V600), MEK1/2, or ERK1/2 . These data indicate a high clinical potential of Ulixertinib for the treatment of various types of cancer and strongly support its first clinical evaluation .
生化分析
Biochemical Properties
Ulixertinib hydrochloride interacts with the ERK1/2 protein kinases, inhibiting their activity . This interaction is ATP-competitive, meaning that Ulixertinib hydrochloride competes with ATP for binding to the ERK1/2 kinases . This interaction is also reversible, allowing for the control of ERK1/2 activity .
Cellular Effects
Ulixertinib hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It inhibits the MAPK pathway activity, reducing cell viability in certain cell lines . For instance, it has shown to reduce cell viability in BT40 cells with clinically achievable concentrations in the low nanomolar range .
Molecular Mechanism
The molecular mechanism of Ulixertinib hydrochloride involves its binding to ERK1/2 protein kinases, inhibiting their activity . This inhibition is ATP-competitive, meaning that Ulixertinib hydrochloride competes with ATP for binding to the ERK1/2 kinases . This results in the reduction of tumor growth and induction of tumor regression in BRAF- and RAS-mutant xenograft models .
Temporal Effects in Laboratory Settings
In laboratory settings, Ulixertinib hydrochloride has shown to have temporal effects. It has been observed that Ulixertinib hydrochloride exposure was dose proportional to the recommended phase II dose (RP2D), which provided near-complete inhibition of ERK activity in whole blood .
Dosage Effects in Animal Models
In animal models, the effects of Ulixertinib hydrochloride vary with different dosages. For instance, in a preclinical mouse trial, Ulixertinib hydrochloride mono- and combined therapies slowed tumor growth and increased survival .
Metabolic Pathways
Ulixertinib hydrochloride is involved in the MAPK pathway . It inhibits MAPK pathway activity in all models, and reduced cell viability in the BRAF V600E mutated cell line at concentrations in the low nanomolar range .
Transport and Distribution
In vivo pharmacokinetic and -dynamic analyses showed penetrance of the drug into mouse brain tissue and on-target activity, with concentrations above the in vitro IC50 and reduction of MAPK activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ulixertinib (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the formation of the pyrrole carboxamide structure and the addition of the hydrochloride salt to enhance solubility and stability .
Industrial Production Methods: Industrial production of Ulixertinib (hydrochloride) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Ulixertinib (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive chloro and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as amines or thiols under mild to moderate temperatures.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives of Ulixertinib, which can be further explored for their biological activities .
属性
IUPAC Name |
N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGYQCPFBWFTHM-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956366-10-1 | |
| Record name | 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulixertinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ULIXERTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




